Sodium benzenesulfinate

Catalog No.
S607670
CAS No.
873-55-2
M.F
C6H6NaO2S
M. Wt
165.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium benzenesulfinate

CAS Number

873-55-2

Product Name

Sodium benzenesulfinate

IUPAC Name

sodium;benzenesulfinate

Molecular Formula

C6H6NaO2S

Molecular Weight

165.17 g/mol

InChI

InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);

InChI Key

RWDJJOUSDATHMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)[O-].[Na+]

Synonyms

NSC 135147; NSC 30629; Sodium Benzenesulfinate; Sodium Phenylsulfinate;

Canonical SMILES

C1=CC=C(C=C1)S(=O)O.[Na]

Isomeric SMILES

C1=CC=C(C=C1)S(=O)[O-].[Na+]

Organic Synthesis

  • Sulfone synthesis: Sodium benzenesulfinate has been used as a precursor for the synthesis of sulfones, which are a class of organic compounds with various applications in materials science and pharmaceuticals. Source: Sigma-Aldrich product page on Benzenesulfinic acid sodium salt:

Material Science

  • Polymer modification: Research suggests sodium benzenesulfinate might have potential applications as an additive to enhance the properties of certain polymers. Source: Fisher Scientific product page on Benzenesulfinic acid, sodium salt:

Sodium benzenesulfinate is an organic compound with the chemical formula C₆H₅NaO₂S. It appears as a white, water-soluble solid and is commonly produced by the neutralization of benzenesulfonic acid with sodium hydroxide. This compound typically crystallizes from water as a monohydrate and has a melting point exceeding 300 °C . Sodium benzenesulfinate serves as a versatile building block in organic synthesis, particularly in the formation of various organosulfur compounds.

Currently, there's no documented research on a specific mechanism of action for SBS in biological systems.

  • Information on the safety profile of SBS is scarce. However, considering its structural similarity to other aromatic sulfonates, it's advisable to handle it with caution, wearing gloves and eye protection to avoid skin and eye irritation [].

  • Desulfonation: When heated in a strong base, sodium benzenesulfinate undergoes desulfonation, resulting in phenol after an acid workup. This reaction was historically significant as it was the primary method for producing phenol .
  • Cross-Coupling Reactions: It can act as a coupling partner in cross-coupling reactions, enabling the formation of C–S bonds. These reactions are essential for synthesizing thiosulfonates, sulfonamides, and sulfides .
  • Electrophilic Aromatic Substitution: Sodium benzenesulfinate can be used in Friedel-Crafts-type sulfination reactions to introduce sulfonate groups onto aromatic rings .

Sodium benzenesulfinate exhibits various biological activities, primarily due to its role as a sulfonylating agent. It has been studied for its potential applications in medicinal chemistry and drug development. Additionally, its derivatives have shown antimicrobial properties and potential use in treating certain diseases .

The synthesis of sodium benzenesulfinate can be achieved through several methods:

  • Neutralization Reaction: The most common method involves neutralizing benzenesulfonic acid with sodium hydroxide, resulting in sodium benzenesulfinate and water.
  • Reduction of Sulfonyl Chlorides: Sodium sulfinates can also be synthesized by reducing corresponding sulfonyl chlorides using sodium sulfite in the presence of sodium bicarbonate at elevated temperatures .
  • Friedel-Crafts-Type Sulfination: A more recent method involves the electrophilic aromatic substitution of arenes with DABSO (diacetoxy-bisulfite) in the presence of aluminum chloride, yielding sodium arylsulfinates .

Sodium benzenesulfinate has diverse applications across various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing organosulfur compounds, including thiosulfonates and sulfones.
  • Detergents: This compound is utilized as an ingredient in some detergents due to its surfactant properties .
  • Research: It serves as a model compound in studies related to sulfonylation reactions and other organic transformations.

Studies involving sodium benzenesulfinate have focused on its interactions within biological systems and its reactivity with other compounds. Research has indicated that it can form stable complexes with certain metal ions, which may influence its biological activity and efficacy as a therapeutic agent . Furthermore, investigations into its role as a sulfonylating agent have revealed insights into reaction mechanisms and product formation.

Sodium benzenesulfinate shares structural similarities with several other sodium sulfinates. Here are some comparable compounds:

Compound NameChemical FormulaSimilarity Index
Sodium 4-methylbenzenesulfinateC₇H₉NaO₂S0.87
Sodium 4-fluorobenzenesulfinateC₆H₄FNaO₂S0.85
Sodium p-toluenesulfinateC₇H₉NaO₂S0.83
Sodium 4-chlorobenzenesulfinateC₆H₄ClNaO₂S0.80
Sodium 4-nitrobenzenesulfinateC₆H₄N₂O₂S0.78

Uniqueness of Sodium Benzenesulfinate

What distinguishes sodium benzenesulfinate from these similar compounds is its specific reactivity profile and applications in organic synthesis. Its ability to participate effectively in desulfonation reactions makes it particularly valuable for producing phenolic compounds, whereas others may not exhibit this property to the same extent.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

164.99861989 g/mol

Monoisotopic Mass

164.99861989 g/mol

Heavy Atom Count

10

LogP

-3.54 (LogP)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 56 of 59 companies (only ~ 5.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

873-55-2

General Manufacturing Information

Benzenesulfinic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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